(S)-3-Acetyl-4-benzyloxazolidin-2-one

Catalog No.
S1800121
CAS No.
132836-66-9
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number

132836-66-9

Product Name

(S)-3-Acetyl-4-benzyloxazolidin-2-one

IUPAC Name

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1

SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its unique structure that includes an acetyl group and a benzyloxy substituent. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.24 g/mol. The compound exhibits significant stereochemical properties due to the presence of the oxazolidinone ring, which influences its reactivity and biological activity.

Asymmetric Synthesis:

The chiral nature of (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary directing groups that can be attached to a reaction intermediate to influence the stereochemical outcome of a reaction. () By incorporating (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one into a reaction scheme, chemists could potentially achieve the synthesis of enantiopure compounds (compounds with a single stereoisomer) with high efficiency.

Precursor for Drug Discovery:

The oxazolidinone ring structure is a common motif found in several bioactive molecules, including some antibiotics. () (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one could serve as a starting material for the synthesis of novel oxazolidinone-based compounds with potential therapeutic applications. Researchers could modify the molecule by introducing various functional groups to explore its interaction with biological targets and assess its efficacy against different diseases.

, including:

  • Wittig Rearrangements: This compound can undergo Wittig reactions, where it reacts with phosphonium ylides to form alkenes. The rearrangement typically involves the formation of enolate intermediates, which can lead to diverse products depending on the reaction conditions .
  • Sigmatropic Rearrangement: The compound can also engage in sigmatropic rearrangements, particularly when heated or treated with specific reagents. This process involves the migration of a substituent within the molecule, often resulting in a change in stereochemistry .

Several synthetic routes have been developed for (S)-3-acetyl-4-benzyloxazolidin-2-one:

  • Starting from Benzyloxycarbonylamino Acids: The synthesis typically begins with benzyloxycarbonyl derivatives, which are transformed through acylation and cyclization processes to yield the oxazolidinone structure. This method ensures high enantioselectivity and yields .
  • Use of Chiral Auxiliaries: Chiral auxiliaries can be employed during synthesis to enhance the optical purity of the final product, making it suitable for pharmaceutical applications .

(S)-3-Acetyl-4-benzyloxazolidin-2-one has several notable applications:

  • Pharmaceutical Development: Its structural characteristics make it a valuable intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections.
  • Research Tool: The compound serves as a model system in studies exploring reaction mechanisms and stereochemistry in organic chemistry.

Interaction studies involving (S)-3-acetyl-4-benzyloxazolidin-2-one focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that compounds related to oxazolidinones can inhibit specific enzymes involved in bacterial protein synthesis. Further studies are necessary to elucidate the exact mechanisms and affinities of (S)-3-acetyl-4-benzyloxazolidin-2-one against these targets .

Several compounds share structural similarities with (S)-3-acetyl-4-benzyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-3-Acetyl-4-benzyloxazolidin-2-oneSimilar oxazolidinone structureEnantiomeric form with different biological activity
(S)-4-Benzyl-2-oxazolidinoneLacks acetyl groupSimpler structure with fewer applications
(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinoneSimilar but with different stereochemistryPotentially different pharmacological profiles

(S)-3-Acetyl-4-benzyloxazolidin-2-one stands out due to its specific functional groups and stereochemistry, which contribute to its unique reactivity and potential applications in medicinal chemistry.

XLogP3

1.7

Wikipedia

(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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